molecular formula C24H19N3O4S B15012464 2,4-dimethoxy-N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}aniline

2,4-dimethoxy-N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}aniline

Cat. No.: B15012464
M. Wt: 445.5 g/mol
InChI Key: OVSQYMFBIHQCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2,4-DIMETHOXYPHENYL)-1-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a quinoline moiety and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,4-DIMETHOXYPHENYL)-1-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]METHANIMINE typically involves a multi-step process. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the nitro group and the methoxy substituents. The final step involves the formation of the methanimine linkage under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,4-DIMETHOXYPHENYL)-1-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and strong oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of various oxidized species.

Scientific Research Applications

(E)-N-(2,4-DIMETHOXYPHENYL)-1-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2,4-DIMETHOXYPHENYL)-1-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially leading to the inhibition of key biological processes. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Organochlorine compounds: Organic compounds containing chlorine atoms.

Uniqueness

(E)-N-(2,4-DIMETHOXYPHENYL)-1-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]METHANIMINE is unique due to its combination of a quinoline moiety, nitro group, and methoxy substituents. This combination imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C24H19N3O4S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(3-nitro-4-quinolin-5-ylsulfanylphenyl)methanimine

InChI

InChI=1S/C24H19N3O4S/c1-30-17-9-10-20(22(14-17)31-2)26-15-16-8-11-24(21(13-16)27(28)29)32-23-7-3-6-19-18(23)5-4-12-25-19/h3-15H,1-2H3

InChI Key

OVSQYMFBIHQCPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=CC2=CC(=C(C=C2)SC3=CC=CC4=C3C=CC=N4)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.